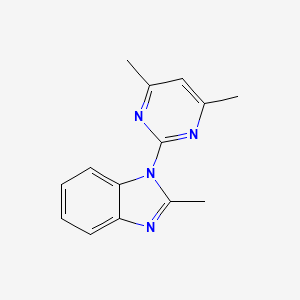
1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole is a heterocyclic compound that features both pyrimidine and benzodiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole can be achieved through several methods. One common approach involves the cyclization of 2-hydrazino-4,6-dimethylpyrimidine with appropriate β-ketonitriles in the presence of p-toluenesulfonic acid as a catalyst . This method is solvent-free and involves grinding the reactants together, making it an environmentally friendly option.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and solvent-free synthesis are likely to be employed to maximize yield and minimize environmental impact.
化学反応の分析
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzodiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrimidine or benzodiazole rings.
科学的研究の応用
1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in antimicrobial and antifungal studies.
Industry: It is used in the development of new materials with specific electronic properties.
作用機序
The mechanism by which 1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole exerts its effects involves interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
類似化合物との比較
Similar Compounds
2-amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the benzodiazole ring.
1-(4,6-dimethylpyrimidin-2-yl)-5-amino-4H-3-arylpyrazoles: Contains a similar pyrimidine structure but with a pyrazole ring instead of benzodiazole.
Uniqueness
1-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1H-1,3-benzodiazole is unique due to the combination of pyrimidine and benzodiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of novel pharmaceuticals and materials.
特性
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-8-10(2)16-14(15-9)18-11(3)17-12-6-4-5-7-13(12)18/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIKISIIHANNRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=NC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














